molecular formula C8H5BrN2O2 B3040247 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1782764-21-9

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3040247
CAS No.: 1782764-21-9
M. Wt: 241.04
InChI Key: BCJXPEXPYCDXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated significant inhibition effects on various human cancer cell lines, including liver, breast, lung, and prostate cancers . The structure of this compound is strategically functionalized for further chemical exploration. The carboxylic acid group allows for amide bond formation or other derivatization, while the bromo substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions with boronic acids, to generate more complex and diverse chemical entities . This makes it an essential building block for constructing targeted libraries of molecules in drug discovery programs. As a synthetic precursor, it can be used to develop potential kinase inhibitors, which are a critical class of therapeutics in oncology . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJXPEXPYCDXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction typically proceeds via a one-pot tandem cyclization/bromination process. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, leading to the formation of the imidazo[1,2-a]pyridine core followed by bromination .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidants: TBHP and other oxidizing agents for oxidation reactions.

    Catalysts: Transition metal catalysts for facilitating various transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can lead to the formation of more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has shown promising potential in antitumor applications . Research indicates that it exhibits inhibitory effects on various cancer cell lines, including liver, breast, lung, and prostate cancers. A study highlighted its effectiveness against human liver cancer cells, suggesting its potential as a precursor for anticancer drugs .

Cancer Type Cell Line Inhibition Effect
Liver CancerHepG2Significant
Breast CancerMCF-7Significant
Lung CancerA549Moderate
Prostate CancerPC-3Moderate

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties . Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Coupling Reactions : It participates in reactions such as Suzuki-Miyaura and Heck coupling to form larger organic compounds .

Case Study 1: Antitumor Activity

A specific study conducted on this compound derivatives demonstrated their efficacy against multiple cancer cell lines. The results indicated that modifications to the compound's structure could enhance its cytotoxicity while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Table 1: Comparison of Brominated and Chlorinated Derivatives
Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 5-Br, 3-COOH 242.02 Antitumor scaffold; cross-coupling precursor
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br, 2-COOH 242.02 Similar reactivity but lower synthetic yield in coupling reactions
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 7-Br, 3-COOH 242.02 Limited commercial availability; untested bioactivity
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 3-COOH 196.59 Higher solubility in water; antimicrobial applications
  • Key Insight : The position of the halogen (Br/Cl) and carboxylic acid group significantly impacts reactivity and biological activity. For example, 5-bromo derivatives show superior yields in palladium-catalyzed decarboxylative arylations compared to 6-chloro analogs .

Methyl- and Phenyl-Substituted Analogs

Table 2: Alkyl/Aryl-Substituted Derivatives
Compound Name Substituent Key Findings Reference
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 3-COOH Used to synthesize thiazolidine amides with antimycobacterial activity (MIC: 1–4 µg/mL)
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph, 3-COOH Demonstrated anti-inflammatory activity (ED₅₀: 25 mg/kg in carrageenan-induced edema)
5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester 5-OCH₃, 3-COOEt Enhanced metabolic stability; used in pharmacokinetic studies
  • Key Insight : Methyl and phenyl groups at position 2 improve lipophilicity and target binding, while methoxy substituents enhance metabolic stability .

Reactivity in Cross-Coupling Reactions

Decarboxylative arylation reactions highlight differences in reactivity:

  • This compound : Achieves 96% yield in Pd-catalyzed coupling with chlorobenzene under optimized conditions (Pd(OAc)₂, S-Phos, DMA/H₂O, 150°C) .
  • Non-brominated analog (imidazo[1,2-a]pyridine-3-carboxylic acid): Lower yield (34%) in direct arylation due to sluggish C–H activation .
  • 6-Chloro analog : Requires harsher conditions (e.g., Cu₂O additives) for comparable reactivity .

Biological Activity

5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
  • Anticancer Activity : Research indicates potential cytotoxic effects against several cancer cell lines.
  • Antiviral Effects : Some studies suggest activity against viral pathogens.

Target Pathways

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Inhibition of Mycobacterium tuberculosis : The compound targets the ATP homeostasis mechanism within Mtb, inhibiting essential metabolic processes necessary for bacterial survival. Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .
  • Cytotoxic Mechanisms : In cancer research, the compound has been shown to induce apoptosis in various cancer cell lines through mechanisms that may involve the inhibition of Bcl-2 family proteins .

Biochemical Pathways

The compound's action involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation pathways involving IKK-ε and TBK1, which are crucial for inflammatory responses and cell survival.

Antimicrobial Activity

A study focused on a series of imidazo[1,2-a]pyridine derivatives reported that several compounds exhibited potent anti-TB activity. Notably, compounds with MIC values below 0.03 μM were identified as particularly effective against resistant strains . The following table summarizes key findings related to the antimicrobial efficacy of this compound derivatives:

CompoundMIC (μM)Activity AgainstNotes
18<0.03MDR-TBSuperior to clinical candidate PA-824
13<0.1XDR-TBPotent against various strains
5≤1Replicating MtbConfirmed activity in multiple assays

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HeLa and A-431. The IC50 values for these studies were reported below 150 μM for several derivatives, indicating substantial potential for further development in cancer therapeutics .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anti-TB Agents : A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened for anti-TB activity. Compounds showed promising results with MICs significantly lower than existing treatments, suggesting a novel mechanism of action distinct from traditional anti-TB drugs .
  • Cytotoxicity Assessment : A cytotoxicity assay using HeLa cells revealed that several derivatives had IC50 values indicating strong inhibitory effects on cell viability, particularly those with specific substitutions on the imidazo ring system .

Q & A

Q. What synthetic routes are available for 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclization of substituted pyridine precursors. A two-step method involves:

Bromination : Introducing bromine at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in acetonitrile at 80°C .

Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 3-position using KMnO4 in acidic or alkaline conditions (e.g., H2SO4/H2O at 60°C) .

Q. Optimization Tips :

  • Temperature Control : Maintain 80°C during bromination to minimize side products.
  • Catalyst Use : Palladium on carbon (Pd/C) enhances regioselectivity in bromination .
  • Yield Improvement : Purify intermediates via recrystallization (e.g., ethanol/water, 3:1 v/v) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Look for aromatic proton signals between δ 7.5–8.5 ppm and carboxylic acid proton at δ 12–13 ppm (broad).
    • <sup>13</sup>C NMR : Confirm the carboxylic carbon at δ 165–170 ppm .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]<sup>−</sup> at m/z 255.98 (calculated for C8H5BrN2O2) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine scaffold be addressed?

Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To direct bromination to the 5-position:

  • Electronic Effects : Use electron-withdrawing groups (e.g., carboxylic acid at 3-position) to deactivate the 2- and 7-positions .
  • Catalytic Systems : Employ Pd(OAc)2 with ligands like PPh3 to stabilize transition states favoring 5-bromo products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side reactions .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium salt using NaOH in ethanol (pH 10–12) to enhance aqueous solubility .
  • Prodrug Design : Synthesize ethyl esters via reaction with ethanol/H2SO4 (e.g., ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate) for better membrane permeability .
  • Nanoparticle Formulation : Use PLGA polymers (50:50 lactide:glycolide) for encapsulation, achieving sustained release in PBS (pH 7.4) .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). The carboxylic acid group often forms hydrogen bonds with active-site residues .
  • ADME-Tox Prediction : Tools like SwissADME estimate LogP (~2.1) and solubility (-3.2 LogS), guiding structural modifications for better pharmacokinetics .
  • QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with antimicrobial IC50 values to design potent analogs .

Q. How should researchers troubleshoot contradictory data in biological assays involving this compound?

Methodological Answer :

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., debrominated imidazopyridines) .
  • Dose-Response Curves : Repeat assays with fresh stock solutions to rule out batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.